molecular formula C9H6BrClN2 B7975670 8-Bromo-4-chloro-5-methylquinazoline

8-Bromo-4-chloro-5-methylquinazoline

Katalognummer: B7975670
Molekulargewicht: 257.51 g/mol
InChI-Schlüssel: XUYVXAMPWFNSTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-4-chloro-5-methylquinazoline (CAS: 1566908-17-5) is a high-purity halogenated quinazoline derivative supplied at 95% purity, primarily utilized as a key synthetic intermediate in advanced medicinal chemistry and pharmaceutical research . This compound serves as a fundamental building block for constructing novel bioactive molecules, with particular significance in the development of targeted kinase inhibitors for oncology applications . Its molecular structure, featuring both bromo and chloro substituents on the quinazoline core, allows for selective cross-coupling reactions, enabling researchers to efficiently create diverse libraries of quinazoline-based analogues . The quinazoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities . This reagent is specifically employed in the synthesis of potential therapeutic agents that target tyrosine kinase and other enzyme systems critical in cell signaling pathways . Preclinical research also explores its derivatives for antitumor and anti-inflammatory properties . Proper handling and storage are essential for maintaining product integrity; store dry at 2-8°C under an inert atmosphere . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

8-bromo-4-chloro-5-methylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c1-5-2-3-6(10)8-7(5)9(11)13-4-12-8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYVXAMPWFNSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-chloro-5-methylquinazoline typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 8-Bromo-4-chloro-5-methylquinazoline may involve large-scale bromination reactors with precise control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Wirkmechanismus

The mechanism of action of 8-Bromo-4-chloro-5-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes critical for bacterial survival . The exact pathways and molecular interactions depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Bromo-4-chloro-5-methylquinazoline is unique due to the presence of both bromine and chlorine atoms, along with a methyl group, which collectively enhance its reactivity and versatility in chemical synthesis. These substituents also contribute to its distinct biological activities, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

8-Bromo-4-chloro-5-methylquinazoline is a halogenated quinazoline derivative noted for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy, antibacterial treatments, and as a molecular probe in biological research.

Chemical Structure and Properties

The compound features a quinazoline core with the following structural attributes:

  • Bromine at position 8
  • Chlorine at position 4
  • Methyl group at position 5

These substituents significantly influence its reactivity and biological interactions, enhancing its potential as a therapeutic agent.

The biological activity of 8-Bromo-4-chloro-5-methylquinazoline primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit various kinases implicated in cancer cell proliferation and modulate the activity of enzymes critical for bacterial survival .

Anticancer Properties

Recent studies have highlighted the compound's efficacy against several cancer cell lines. For instance, in a screening against human colorectal carcinoma (HCT-116) and glioblastoma (T98G) cell lines, certain derivatives exhibited significant antiproliferative effects, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Cell Line Compound IC50 (µM)
HCT-11610b2.8
T98G10b2.0

These results suggest that modifications to the quinazoline structure can enhance anticancer activity, potentially leading to more effective treatments.

Antibacterial Activity

Beyond anticancer effects, 8-Bromo-4-chloro-5-methylquinazoline has shown promise as an antibacterial agent. Its structural characteristics allow it to target bacterial enzymes effectively, although specific studies detailing its antibacterial potency are still emerging.

Case Studies

  • Synthesis and Evaluation of Quinazoline Derivatives :
    A study synthesized various quinazoline derivatives, including 8-Bromo-4-chloro-5-methylquinazoline, and evaluated their activities against multiple tumor cell lines. The findings indicated that the presence of halogens significantly influenced the compounds' cytotoxicity, with certain derivatives achieving over 75% inhibition of cell proliferation at concentrations as low as 50 µM .
  • Dual-target Inhibition :
    Another research effort focused on designing inhibitors that co-target poly (ADP-ribose) polymerase (PARP1) and bromodomain-containing proteins. The study found that compounds related to quinazolines could induce apoptosis in breast cancer cells by simultaneously inhibiting these critical pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 8-Bromo-4-chloro-5-methylquinazoline, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
4-ChloroquinazolineLacks bromine and methyl groupsReduced reactivity and biological activity
5-MethylquinazolineLacks bromine and chlorineAltered chemical properties
8-BromoquinazolineBromine at position 8Different pharmacological profile

This comparison illustrates how the presence of specific halogens affects both reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the critical storage and handling protocols for 8-Bromo-4-chloro-5-methylquinazoline to ensure stability?

  • Answer : The compound must be stored under an inert atmosphere (e.g., argon or nitrogen) at 2–8°C to prevent degradation. Use airtight containers to avoid moisture absorption. Hazard statements (H302, H315, H319, H335) indicate risks of toxicity, skin/eye irritation, and respiratory irritation. Personal protective equipment (PPE) such as gloves, goggles, and lab coats are mandatory during handling .

Q. Which analytical techniques are essential for characterizing 8-Bromo-4-chloro-5-methylquinazoline?

  • Answer :

  • NMR Spectroscopy : For structural confirmation of the quinazoline core and substituent positions.
  • Mass Spectrometry (MS) : To verify molecular weight (257.51 g/mol) and purity.
  • HPLC : To assess chemical purity (>95% recommended for reproducibility).
  • X-ray Crystallography : Optional for resolving crystal structure and regiochemistry .

Advanced Research Questions

Q. How can multi-step synthetic routes for 8-Bromo-4-chloro-5-methylquinazoline be optimized for higher yield and regioselectivity?

  • Answer :

  • Step 1 : Start with a quinazoline precursor (e.g., 4-chloro-5-methylquinazoline).
  • Step 2 : Bromination at the 8-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids).
  • Key Variables : Temperature (70–80°C), solvent polarity (e.g., DCM or CCl₄), and reaction time (12–24 hrs). Monitor via TLC or HPLC to avoid over-bromination.
  • Yield Optimization : Use inert atmospheres to suppress side reactions .

Q. How should researchers address contradictory reports on the biological activity of halogenated quinazolines in literature?

  • Answer :

  • Hypothesis Testing : Systematically vary substituents (e.g., bromo vs. chloro groups) to isolate their effects.
  • Comparative Assays : Use standardized cell lines (e.g., HeLa for anticancer studies) and controls.
  • Data Triangulation : Combine enzymatic assays (e.g., kinase inhibition), molecular docking, and pharmacokinetic studies to resolve discrepancies.
  • Example : Structural analogs like 8-Bromo-8H-quinazolin-4-one show anticancer potential, suggesting bromine’s role in enhancing cytotoxicity .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of 8-Bromo-4-chloro-5-methylquinazoline?

  • Answer :

  • Directing Groups : Utilize existing substituents (e.g., methyl at 5-position) to guide electrophiles.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at electron-deficient positions.
  • Catalysts : Lewis acids (e.g., FeCl₃) enhance selectivity for meta/para positions.
  • Case Study : Similar compounds (e.g., 2-Bromo-5-chloroquinazoline) show regioselectivity trends influenced by halogen electronegativity .

Q. How can computational methods predict the reactivity of 8-Bromo-4-chloro-5-methylquinazoline in drug discovery?

  • Answer :

  • DFT Calculations : Model electron density maps to identify reactive sites (e.g., bromine’s electrophilic nature).
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein kinases).
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity.
  • Validation : Cross-check with experimental IC₅₀ values and crystallographic data .

Data Analysis and Experimental Design

Q. What methodologies resolve conflicting data on the compound’s pharmacokinetic properties?

  • Answer :

  • In Vitro/In Vivo Correlation : Compare metabolic stability in liver microsomes (e.g., human vs. murine) with plasma clearance studies.
  • Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic pathways.
  • Statistical Analysis : Apply ANOVA to assess variability across assays and replicate experiments .

Q. How do substituent positions influence the compound’s interaction with biological targets?

  • Answer :

Substituent Position Effect on Activity Mechanistic Insight
Bromine8-positionEnhances electrophilicityStabilizes transition states in kinase inhibition
Chlorine4-positionImproves lipophilicityIncreases membrane permeability
Methyl5-positionSteric hindranceReduces off-target binding

Safety and Compliance

Q. What are the key safety protocols for scaling up reactions involving 8-Bromo-4-chloro-5-methylquinazoline?

  • Answer :

  • Ventilation : Use fume hoods to manage volatile byproducts (e.g., HBr).
  • Waste Management : Neutralize halogenated waste with sodium bicarbonate before disposal.
  • Emergency Protocols : Train staff on first-aid measures for skin contact (flush with water for 15 mins) and inhalation (move to fresh air) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.